molecular formula C15H12ClN5OS B293164 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B293164
M. Wt: 345.8 g/mol
InChI Key: HSECVGUAJKCHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile, also known as AG-014699, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of drugs that are being investigated for their potential use in cancer treatment. AG-014699 is one of the PARP inhibitors that have been extensively studied in recent years.

Mechanism of Action

7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. When a single-strand DNA break occurs, PARP enzymes are recruited to the site of the break and catalyze the transfer of ADP-ribose units from NAD+ to target proteins, including PARP itself. This leads to the formation of poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of the break. Inhibition of PARP enzymes prevents the formation of PAR chains, leading to the accumulation of single-strand DNA breaks and ultimately cell death.
Biochemical and physiological effects:
7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy and radiation therapy. 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has also been shown to induce DNA damage and to activate the DNA damage response pathway. In clinical trials, 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has been shown to be well-tolerated and to have a favorable safety profile.

Advantages and Limitations for Lab Experiments

7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair and cancer biology. 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its pharmacological properties and potential therapeutic applications.
One limitation of 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile is that it is a small molecule inhibitor, which may limit its efficacy in certain cancer types. In addition, PARP inhibitors have been shown to induce resistance in some cancer cells, which may limit their long-term efficacy.

Future Directions

There are several future directions for the study of 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile and PARP inhibitors in general. One area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which may help to personalize cancer treatment. Finally, the development of next-generation PARP inhibitors with improved pharmacological properties and reduced toxicity is an active area of research.

Synthesis Methods

The synthesis of 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves a series of chemical reactions. The first step is the reaction between 4-chlorobenzaldehyde and 2-methylthio-5,6-diaminopyrimidine to form 5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,6-dihydropyrimidine. This intermediate is then reacted with 4-cyanobenzaldehyde in the presence of a base to form 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile. The final product is purified by column chromatography.

Scientific Research Applications

7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has been extensively studied for its potential use in cancer treatment. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Cancer cells rely on PARP enzymes for their survival, and PARP inhibitors can selectively kill cancer cells while sparing normal cells. 7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile has been shown to be effective against a wide range of cancer types, including breast, ovarian, and lung cancer.

properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C15H12ClN5OS/c1-23-15-20-13-11(14(22)21-15)10(9(6-17)12(18)19-13)7-2-4-8(16)5-3-7/h2-5,10H,18H2,1H3,(H2,19,20,21,22)

InChI Key

HSECVGUAJKCHOV-UHFFFAOYSA-N

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)NC(=C(C2C3=CC=C(C=C3)Cl)C#N)N

SMILES

CSC1=NC(=O)C2=C(N1)NC(=C(C2C3=CC=C(C=C3)Cl)C#N)N

Canonical SMILES

CSC1=NC(=O)C2=C(N1)NC(=C(C2C3=CC=C(C=C3)Cl)C#N)N

Origin of Product

United States

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